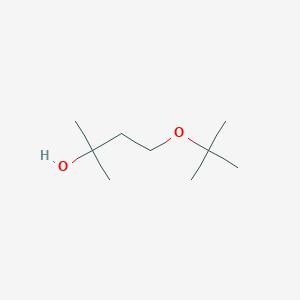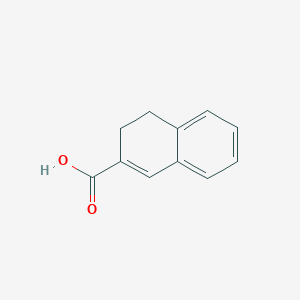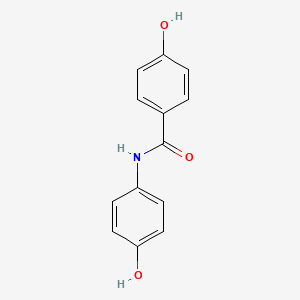
4,4'-Dihydroxybenzanilide
Übersicht
Beschreibung
4,4’-Dihydroxybenzanilide is an organic compound with the molecular formula C13H11NO3 It is characterized by the presence of two hydroxyl groups attached to the benzene rings and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxybenzanilide can be synthesized through the thermal rearrangement of dihydroxybenzophenone oximes. This process involves reacting dihydroxybenzophenone with an acid adduct of hydroxylamine in the presence of a base and an inert solvent or reaction medium . The rearrangement reaction can optionally employ acid catalysts to facilitate conversion at lower temperatures .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Dihydroxybenzanilide often involves the use of hydrogen peroxide and an acid catalyst in acetonitrile as a solvent. This method minimizes the formation of byproducts and allows for easy purification of the intended product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dihydroxybenzanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide linkage can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
4,4’-Dihydroxybenzanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-Dihydroxybenzanilide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Dihydroxybenzophenone
- 4,4’-Dihydroxybiphenyl
- 4,4’-Bis(diethylamino)benzophenone
Comparison: 4,4’-Dihydroxybenzanilide is unique due to its amide linkage, which imparts distinct chemical and physical properties compared to other similar compounds. For example, 4,4’-Dihydroxybenzophenone lacks the amide linkage, making it less versatile in certain chemical reactions .
Eigenschaften
IUPAC Name |
4-hydroxy-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-11-5-1-9(2-6-11)13(17)14-10-3-7-12(16)8-4-10/h1-8,15-16H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTPJCYSFNTVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359188 | |
| Record name | 4,4'-dihydroxybenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22744-42-9 | |
| Record name | 4,4'-dihydroxybenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
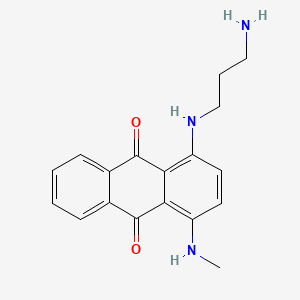
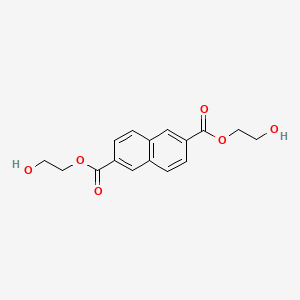
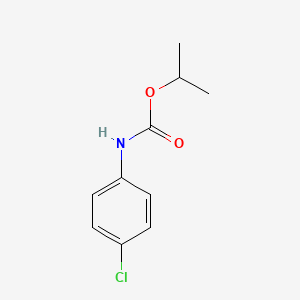
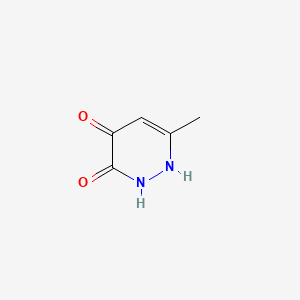
![Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester](/img/structure/B3049880.png)


![1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile](/img/structure/B3049884.png)

